(R)-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (Linagliptin Impurity)

Description

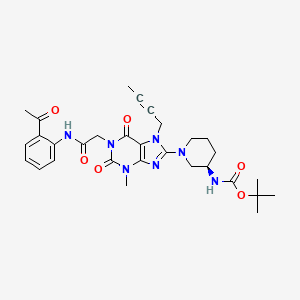

This compound is a stereospecific impurity associated with the synthesis of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management. Structurally, it features a purine-dione core substituted with a but-2-yn-1-yl group at position 7, a piperidin-3-ylcarbamate moiety at position 8, and a 2-acetylphenylamide side chain (Fig. 1). Its formation arises during linagliptin synthesis, particularly during alkylation or coupling steps involving tert-butyl carbamate intermediates . While linagliptin itself is pharmacologically active, this impurity lacks therapeutic approval and is monitored strictly due to regulatory requirements for drug purity.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAHANUTPGOHKQ-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Mechanism

The preparation begins with linagliptin (compound II) as the precursor, dissolved in a dichloromethane-based solvent system mixed with polar co-solvents like ethanol, tetrahydrofuran (THF), or acetonitrile. The reaction employs dimethyl azobisisobutyrate (DAIB) as the azo catalyst, which initiates radical-mediated dimerization. Acidic conditions (e.g., HCl, formic acid) protonate the linagliptin molecule, enhancing electrophilicity and promoting coupling at the purine moiety.

Reaction Scheme :

Step-by-Step Procedure

-

Dissolution : Linagliptin (0.2 mol) is dissolved in dichloromethane and a co-solvent (e.g., ethanol, THF) at a 10:1 ratio.

-

Catalyst and Acid Addition : DAIB (0.02–0.1 mol) and acid (1–4 M) are added sequentially.

-

Heating and Stirring : The mixture is heated to 30–50°C for 8–10 hours.

-

Concentration and Precipitation : The solution is concentrated under reduced pressure until turbid, cooled to 15–20°C, and precipitated with methyl tert-butyl ether (MTBE).

-

Isolation and Drying : The solid is filtered, washed with cold ethanol, and vacuum-dried at 45°C.

Reaction Optimization and Variables

Solvent Systems

The choice of co-solvent significantly impacts yield and purity:

| Co-Solvent | Ratio (DCM:Co-solvent) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 10:1 | 97.12 | 99.91 |

| THF | 10:1 | 93.40 | 99.82 |

| Acetonitrile | 10:1 | 89.85 | 99.31 |

| Isopropanol | 10:1 | 82.35 | 98.81 |

| Data synthesized from Examples 1–4 |

Ethanol maximizes yield (97.12%) and purity (99.91%) due to optimal polarity and miscibility with dichloromethane.

Acid and Catalyst Loading

Hydrochloric acid (2 M) outperforms formic and acetic acids, achieving near-quantitative yields. Excess DAIB (>0.1 mol) reduces purity, likely due to side reactions.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis under the following conditions confirms purity:

Spectroscopic Data

The impurity serves as a reference standard for:

-

HPLC Calibration : Quantifying impurity levels in linagliptin batches.

-

Stability Studies : Monitoring degradation under stress conditions (heat, light).

-

Regulatory Compliance : Meeting ICH guidelines for impurity profiling.

Comparative Analysis of Synthetic Routes

Patent CN113968876A vs. CN105503872A

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Characterization

The characterization of this impurity involves advanced analytical techniques such as:

- High Performance Liquid Chromatography (HPLC) : Used for separation and identification of impurities in linagliptin formulations.

- Mass Spectrometry (MS) : Provides molecular weight and structural information about the impurity.

These methods allow researchers to elucidate the structure and confirm the presence of impurities in pharmaceutical products.

Scientific Research Applications

The applications of this compound in scientific research are multifaceted:

- Quality Control in Pharmaceuticals :

- Stability Studies :

- Toxicological Assessments :

-

Analytical Method Development :

- The development of robust analytical methods for the quantification of linagliptin and its impurities, including this compound, is crucial for pharmaceutical analysis. Techniques like LC-PDA (Liquid Chromatography with Photodiode Array detection) have been validated for simultaneous determination, ensuring accurate measurement of active ingredients and impurities .

Case Studies

Several case studies highlight the importance of understanding this impurity:

Case Study 1: Identification and Characterization

A study focused on forced degradation of linagliptin revealed multiple degradation products, including (R)-tert-butyl carbamate. This research utilized LC-MS techniques to characterize the degradation pathways and identify potential toxicological risks associated with these impurities .

Case Study 2: Stability-Indicating Method Development

A stability-indicating method was developed for quantifying linagliptin and its impurities, including this compound. The method demonstrated high sensitivity with limits of detection suitable for regulatory compliance, showcasing its application in routine quality control .

Case Study 3: Toxicity Prediction Studies

In vitro studies assessed the toxicity potential of linagliptin impurities, including (R)-tert-butyl carbamate. Results indicated significant cytotoxic effects at certain concentrations, emphasizing the need for careful monitoring during drug formulation processes .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Features:

- Core Structure: The purine-dione scaffold is shared with linagliptin but differs from other DPP-4 inhibitors (e.g., sitagliptin, saxagliptin), which utilize quinazolinone or cyanopyrrolidine cores .

- Substituents: The but-2-yn-1-yl group distinguishes it from analogs like saxagliptin (methanoproline substituent) and alogliptin (fluorophenyl group). The tert-butyl carbamate moiety provides steric protection, similar to intermediates in and but differs in connectivity (piperidine vs. biphenyl systems) .

Pharmacodynamic Properties:

| Compound | IC₅₀ (nM) for DPP-4 Inhibition | Dissociation Rate (koff, s⁻¹) | Duration of Action |

|---|---|---|---|

| Linagliptin | 1 | 3×10⁻⁵ | >24 h |

| Sitagliptin | 19 | N/A | ~12–24 h |

| Saxagliptin | 50 | N/A | ~24 h |

| Linagliptin Impurity | Not reported | Likely similar to linagliptin | Unknown |

Table 1: Comparative pharmacodynamics of DPP-4 inhibitors and the impurity .

Comparison with Carbamate-Containing Intermediates

Structural Analogues:

tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate (): Shares the tert-butyl carbamate group and piperidine ring but lacks the purine-dione system and acetylphenylamide side chain. The but-3-yn-1-yl substituent (vs.

Biphenyl- and Naphthyl-Substituted Carbamates () :

- Compounds like tert-butyl (1R,2S)-1-(biphenyl-4-yl)-2-nitro-2-phenylethylcarbamate feature aromatic substituents that increase lipophilicity compared to the impurity’s acetylphenylamide group. These differences may influence solubility and cytochrome P450 interactions .

Metabolic and Toxicological Considerations

- Linagliptin : Primarily hepatobiliary excretion with minimal renal clearance, attributed to its high protein binding and lipophilicity .

- Impurity: The acetylphenylamide group may introduce phase I metabolic pathways (e.g., hydrolysis or oxidation) distinct from linagliptin’s metabolism. No direct toxicity data exist, but structural alerts (e.g., acetyl group) warrant scrutiny for reactive metabolite formation .

Biological Activity

(R)-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is a structural impurity related to Linagliptin, a potent Dipeptidyl Peptidase 4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the biological activity of this compound is crucial as impurities can influence the efficacy and safety profiles of pharmaceutical products.

Biological Activity Overview

Linagliptin and its impurities have been studied for their biological effects, particularly regarding their interaction with DPP-4 and potential toxicity. The following sections summarize key findings from the literature concerning the biological activity of this specific impurity.

Linagliptin functions by inhibiting the DPP-4 enzyme, which plays a significant role in glucose metabolism. By inhibiting this enzyme, Linagliptin increases levels of incretin hormones, leading to improved glycemic control. The impurity's structural similarity to Linagliptin suggests it may exhibit similar mechanisms but with varying potency and selectivity.

Impurity Profile and Synthesis

Research has identified multiple process-related impurities during the synthesis of Linagliptin. The impurity was detected through high-performance liquid chromatography (HPLC) and characterized via liquid chromatography-mass spectrometry (LC-MS) techniques. The structural elucidation indicated that this impurity could potentially exhibit biological activities akin to Linagliptin due to its similar pharmacophore.

Toxicological Studies

Toxicological assessments have shown that certain impurities associated with Linagliptin can reduce cell viability and exhibit mutagenic and genotoxic properties. A study highlighted that some synthetic impurities demonstrated significant toxicity in vitro, raising concerns about their presence in pharmaceutical formulations .

Case Studies

Several studies have focused on the biological safety of Linagliptin and its impurities:

- In Vitro Toxicity Assessment : A study conducted on various synthetic impurities showed that they had different levels of cytotoxicity against human cell lines. The impurity under discussion was found to have a moderate effect on cell viability compared to Linagliptin itself .

- Genotoxicity Testing : Impurities were evaluated for their potential genotoxic effects using Ames tests and other assays. Results indicated that while Linagliptin was generally safe, some impurities raised concerns regarding their mutagenic potential .

- Pharmacokinetic Studies : Research demonstrated that the presence of impurities could alter the pharmacokinetic profile of Linagliptin, affecting absorption and metabolism rates in vivo. This could lead to unexpected therapeutic outcomes or side effects .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers identify and quantify (R)-tert-Butyl [...] carbamate in linagliptin drug formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary analytical method. Key parameters include:

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size) .

- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in gradient elution mode to resolve co-eluting impurities .

- Validation : Follow ICH guidelines for linearity (10–150% of target concentration), precision (RSD < 2%), and accuracy (recovery 98–102%) .

- Reference : El-Abassy et al. (2024) validated eco-friendly spectrophotometric methods for linagliptin and its impurities, emphasizing green chemistry principles .

Q. What synthetic routes are reported for this linagliptin impurity?

- Methodological Answer : The impurity is synthesized via nucleophilic substitution and carbamate protection steps:

Intermediate Formation : React 7-(but-2-yn-1-yl)-3-methylxanthine derivatives with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .

Carbamate Protection : Introduce the (R)-tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C .

- Key Challenge : Stereochemical control at the piperidine ring requires chiral catalysts or resolution techniques .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during chromatographic analysis of this compound?

- Methodological Answer :

- Column Optimization : Use UPLC with sub-2µm particles for higher resolution. Adjust column temperature (30–50°C) to improve peak separation .

- Mobile Phase Modifiers : Add 0.1% trifluoroacetic acid (TFA) to suppress peak tailing or use ion-pair reagents (e.g., hexanesulfonate) for ionic impurities .

- Data Analysis : Employ chemometric tools like principal component analysis (PCA) to deconvolute overlapping peaks .

Q. What stability-indicating methods are suitable for studying degradation products of this impurity?

- Methodological Answer :

- Forced Degradation Studies : Expose the impurity to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and thermal (70°C) stress .

- Analytical Techniques : LC-MS/MS to identify degradation products. Use a Q-TOF mass spectrometer for accurate mass determination .

- Validation Criteria : Ensure method specificity by confirming baseline separation of degradation peaks from the parent compound .

Q. Does this impurity influence linagliptin’s pharmacokinetics or safety profile in preclinical models?

- Methodological Answer :

- In Vitro Assays : Test the impurity’s DPP-4 inhibition activity using enzymatic assays (IC₅₀ comparison to linagliptin) .

- Toxicology Studies : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) and genotoxicity tests (Ames test) at concentrations up to 1 mM .

- Reference : Pharmacovigilance data link DPP-4 inhibitors (including linagliptin) to rare adverse events like bullous pemphigoid, though no direct causality for this impurity is established .

Q. How can researchers investigate the mechanistic role of this impurity in drug-product instability?

- Methodological Answer :

- Accelerated Stability Testing : Store impurity-spiked linagliptin formulations at 40°C/75% RH for 6 months. Monitor impurity levels monthly via HPLC .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C-carbamate) to trace degradation pathways. Pair with NMR to identify reactive intermediates .

- Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis susceptibility of the carbamate group under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.